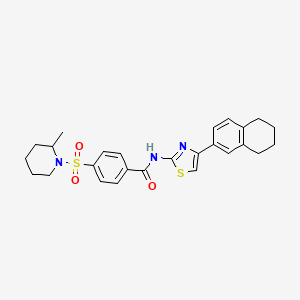

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

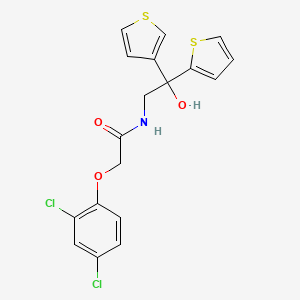

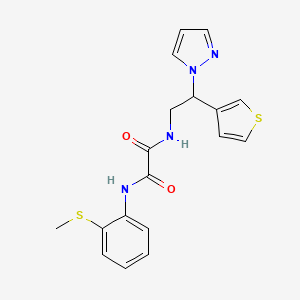

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with a molecular weight of 312.35 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a phenyl group and a sulfonamide group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Synthetic Routes and Mechanistic Insights

N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide is part of a broader class of chemical compounds that have been studied for their synthetic utility and mechanistic insights in organic chemistry. Research in this area has led to discoveries in the rearrangement of amino acid-derived sulfonamides, yielding chiral pyrrolidin-3-ones through reactions facilitated by trimethylsilyl trifluoro-methanesulfonate (TMSOTf). This process highlights a methodological advancement in the synthesis of pyrrolidine derivatives from serine and threonine-based sulfonamides, providing a mechanistic explanation for the formation of these compounds (Králová et al., 2019).

Advances in Organic Synthesis

Another significant contribution to the field is the development of methods for the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones via aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides. This method utilizes molecular oxygen both as an oxidant and oxygen source, showcasing the potential for efficient and environmentally friendly synthesis strategies for pyrrolidine derivatives. The application of these reactions to the formal syntheses of compounds like baclofen and (+)-monomorine demonstrates the practical utility of these methods in organic synthesis (Wdowik & Chemler, 2017).

Molecular Docking and Theoretical Studies

Moreover, the research extends into the theoretical investigation of sulfonamide derivatives for potential biomedical applications. Studies involving computational calculations and molecular docking have been conducted to explore the reactivity of sulfonamide derivatives against various biological targets. This approach aims to uncover new therapeutic potentials for sulfonamide-based compounds, including their application in antimalarial activity and other disease treatments. Theoretical calculations help in understanding the electronic properties and reactivity of these compounds, paving the way for the design of new drugs with optimized activity and selectivity (Fahim & Ismael, 2021).

Mécanisme D'action

Target of Action

The primary target of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a key enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of several growth factors, cytokines, receptors, and cell adhesion molecules .

Mode of Action

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide interacts with its target, ADAM17, by binding to its active site . This binding inhibits the enzymatic activity of ADAM17, preventing it from cleaving its substrates . As a result, the shedding process is disrupted, leading to changes in cellular signaling and function .

Biochemical Pathways

The inhibition of ADAM17 affects several biochemical pathways. It primarily impacts the Tumor Necrosis Factor (TNF) signaling pathway , as ADAM17 is responsible for the shedding of TNF-α, a potent pro-inflammatory cytokine . By inhibiting ADAM17, the compound reduces the levels of soluble TNF-α, thereby modulating the inflammatory response .

Pharmacokinetics

Compounds with the pyrrolidine ring, such as this one, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on the TNF signaling pathway. By inhibiting ADAM17 and reducing the levels of soluble TNF-α, the compound can modulate the inflammatory response . This could potentially lead to anti-inflammatory effects, which may be beneficial in the treatment of diseases characterized by excessive inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with ADAM17 . .

Propriétés

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYQUXJQHGKJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)

![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)